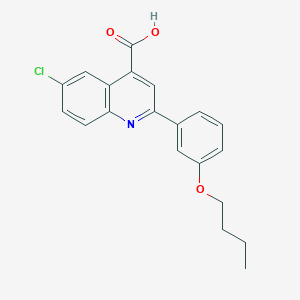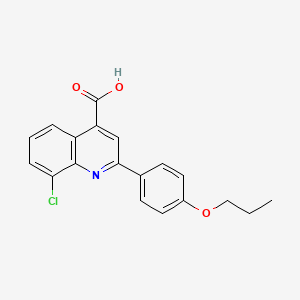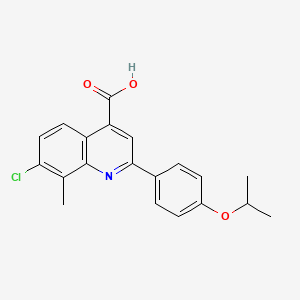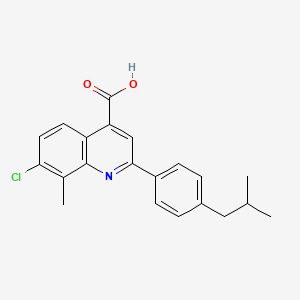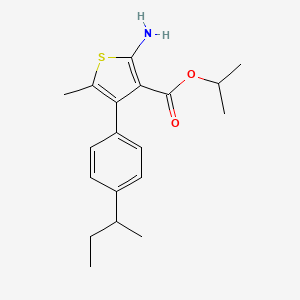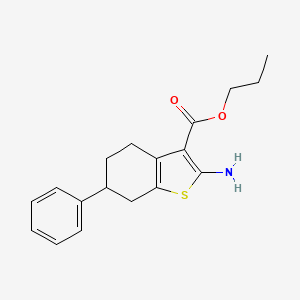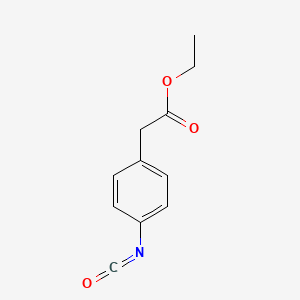![molecular formula C11H11IN2O3 B1344463 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171235-93-0](/img/structure/B1344463.png)
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a complex organic molecule that contains an iodine atom, a pyrazole ring, and a furan ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and furan rings, along with the iodine atom. The exact structure would depend on the specific locations of these components within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and influence its solubility .科学的研究の応用
Corrosion Inhibition
A study on bipyrazolic-type organic compounds, including those with 3,5-dimethyl-1H-pyrazolyl units, utilized Density Functional Theory (DFT) to explore their efficiency as corrosion inhibitors. The study found that the electronic properties of these compounds, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), are crucial for their inhibitory performance, with a direct correlation between these properties and corrosion inhibition efficiency (Wang et al., 2006).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antioxidant activities. A study synthesized new tetra-substituted pyrazolines and assessed their biological activities against various organisms, showing that these compounds possess significant antimicrobial and antioxidant properties. This indicates that pyrazole derivatives, including those structurally similar to 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, could be potent agents in the development of new antimicrobial and antioxidant agents (Govindaraju et al., 2012).
Molecular Interaction Studies for Drug Development
In silico studies on pyrazole-based drug molecules, including their docking against specific bacterial enzymes and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, have been conducted to identify potential drug candidates. This approach allows for the prediction and validation of the biological activities of pyrazole derivatives, potentially paving the way for the development of new therapeutic agents (Shubhangi et al., 2019).
Synthesis and Characterization of Pyrazole Derivatives
Research on synthesizing novel pyrazole derivatives, including their structural characterization and analysis, highlights the chemical versatility and potential applicability of pyrazole compounds in various domains, from material science to biologically active molecules. Studies have detailed methodologies for creating new compounds with specific properties and functions, demonstrating the wide-ranging interest in pyrazole chemistry (Asiri & Khan, 2010).
作用機序
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects, suggesting a broad range of potential targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good solubility and bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSTOFGNHPMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
